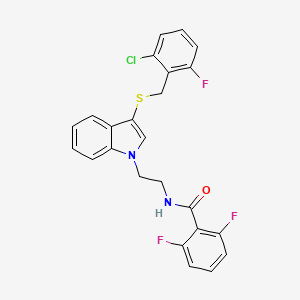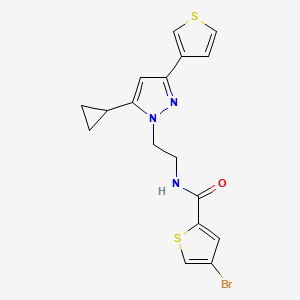![molecular formula C17H12N6OS B2393939 N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034396-13-7](/img/structure/B2393939.png)
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzo[c][1,2,5]thiadiazole derivatives, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Antimycobacterial Activity
Compounds similar to N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, especially those incorporating pyridine and pyrazine moieties, have been tested for their antimycobacterial properties. Studies have found that these compounds exhibit activity against Mycobacterium tuberculosis, with some showing potency significantly higher than existing treatments (Gezginci, Martin, & Franzblau, 1998) (Gezginci, Martin, & Franzblau, 2001).
Synthesis and Functionalization
The functionalization reactions of similar compounds have been extensively studied. For instance, reactions involving 1H-pyrazole-3-carboxamide and acid chloride with 2,3-diaminopyridine have been investigated to understand their reaction mechanisms and structures (Yıldırım, Kandemirli, & Demir, 2005).
Thrombin Inhibition
Some derivatives with similar structures have been explored for their potential as thrombin inhibitors. The research has focused on finding compounds with high thrombin inhibitory activity, which is crucial in the treatment of various cardiovascular diseases (Young et al., 2004).
Insecticidal Activity
Studies have shown that compounds containing the thiadiazole moiety, similar to the compound , can be effective insecticides. These studies have investigated the synthesis of various heterocycles incorporating a thiadiazole moiety and assessed their efficacy against certain pests (Fadda et al., 2017).
Antimicrobial and Antifungal Activities
Derivatives of similar compounds have been synthesized and evaluated for their antibacterial and antifungal properties. This research has focused on developing new agents to combat resistant strains of bacteria and fungi (Patel & Patel, 2015).
Cytotoxic Activity and Cancer Research
Research has also delved into the synthesis and evaluation of similar compounds for their cytotoxic activity, particularly against various cancer cell lines. This is a significant area of research in the development of new chemotherapeutic agents (Adhami et al., 2014).
Environmental Applications
Certain derivatives have been utilized in environmental applications, such as the construction of selective electrodes for the detection of trace amounts of chromium. This showcases the potential of these compounds in environmental monitoring and pollution control (Hajiaghababaei, Takalou, & Adhami, 2016).
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis . The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed to exhibit anti-tubercular activity .
Mode of Action
It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . This suggests that the compound interacts with its target in a way that inhibits the growth or survival of the bacteria.
Biochemical Pathways
Given its anti-tubercular activity, it is likely that the compound interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to inhibition of bacterial growth or survival .
Result of Action
The compound’s action results in significant anti-tubercular activity. Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra, with IC 90 values ranging from 3.73 to 4.00 μM . This indicates that the compound is effective in inhibiting the growth or survival of the bacteria at these concentrations.
properties
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6OS/c24-17(11-3-4-13-14(8-11)23-25-22-13)21-10-15-16(20-7-6-19-15)12-2-1-5-18-9-12/h1-9H,10H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDQRAPSDMTRLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

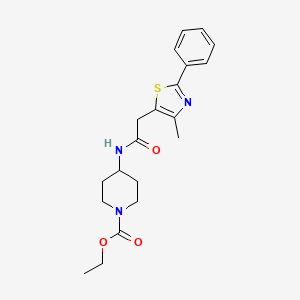
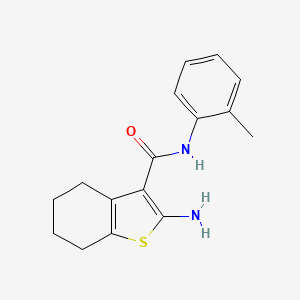
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2393858.png)
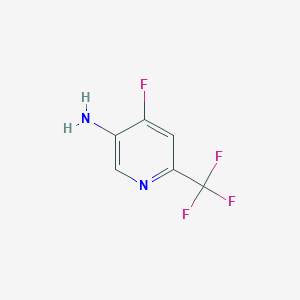
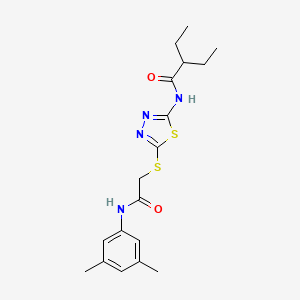
![2-[[3-(3,5-Dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2393862.png)

![N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide](/img/structure/B2393864.png)

![1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2393868.png)

![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2393873.png)
